molecular formula C11H8ClN5O B2559236 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 857524-96-0

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B2559236
CAS No.: 857524-96-0
M. Wt: 261.67
InChI Key: NOAKIVSDUNLCOB-UHFFFAOYSA-N
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Description

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family This compound is characterized by its unique structure, which includes an amino group at the 2-position, a chlorophenyl group at the 8-position, and a purin-6-one core

Scientific Research Applications

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with formamide can lead to the formation of the desired purine derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or chlorophenyl positions .

Mechanism of Action

The mechanism of action of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups.

Properties

IUPAC Name

2-amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAKIVSDUNLCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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